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Compound of Interest

Compound Name:
Ethyl 5-bromothiazole-2-

carboxylate

CAS No.: 1202237-88-4

Cat. No.: B1440139

Get Quote

Executive Summary & Structural Context
In medicinal chemistry, thiazole carboxylates are privileged scaffolds.[1] However, they suffer

from a high rate of database misidentification due to the existence of regioisomers that share

identical molecular weights (

) and similar fragmentation patterns.[1]

The Core Problem: Researchers often search for "Ethyl 5-bromothiazole-2-carboxylate" but

are routed by vendor algorithms or loose database indexing to the more commercially

abundant isomer, Ethyl 2-bromothiazole-5-carboxylate.[1]

This guide provides the experimental discrimination logic to validate that you have synthesized

or purchased the correct regioisomer (5-bromo-2-ester) rather than its mimic (2-bromo-5-ester).
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The following diagram highlights the diagnostic protons and carbons required for differentiation.

[1]

TARGET COMPOUND
(Ethyl 5-bromothiazole-2-carboxylate)

COMMON IMPOSTER
(Ethyl 2-bromothiazole-5-carboxylate)

Structure A
Br at C5, Ester at C2

Diagnostic Proton: C4-H
(Singlet, ~8.0 - 8.2 ppm)

Structure B
Br at C2, Ester at C5

Diagnostic Proton: C4-H
(Singlet, ~8.3 - 8.5 ppm)
Deshielded by adj. Ester

Click to download full resolution via product page

Caption: Structural logic distinguishing the target 5-bromo-2-ester from the common 2-bromo-5-

ester isomer.

Comparative Analysis: Experimental vs. Database
The following data consolidates high-field NMR expectations against database averages. Note

that solvent effects (DMSO vs. CDCl₃) are pronounced in thiazoles due to the basic nitrogen's

interaction with protic or polar solvents.[1]

A. NMR Comparison (400 MHz)
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Feature
Target: 5-Br-2-Ester
(CAS 1202237-88-4)

Alternative: 2-Br-5-
Ester (CAS 41731-
83-3)

Database
Discrepancy Note

Aromatic H (C4-H) 7.95 – 8.15 ppm (s) 8.30 – 8.50 ppm (s)

Prediction algorithms

often underestimate

this shift.[1] The 5-

ester group

(Alternative) deshields

C4-H more strongly

than the 5-Br (Target).

[1]

Ethyl -CH₂-
4.45 ppm (q,

Hz)

4.38 ppm (q,

Hz)

Minor difference;

unreliable for

identification.[1]

Ethyl -CH₃
1.42 ppm (t,

Hz)

1.39 ppm (t,

Hz)

Indistinguishable.[1]

Solvent Effect

DMSO-

shifts C4-H downfield

by +0.2 ppm vs

CDCl₃.[1]

DMSO-

shifts C4-H downfield

by +0.3 ppm vs

CDCl₃.[1]

Critical: Always check

solvent used in

database

(SDBS/NIST) before

matching.

B. NMR Comparison (Diagnostic Peaks)
The carbon spectrum offers the most definitive proof of identity.[1]
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Carbon Position
Target (5-Br-2-
Ester)

Alternative (2-Br-5-
Ester)

Mechanistic
Reason

C2 (Between N/S)
~158 - 160 ppm (C=O

attached)

~138 - 145 ppm (Br

attached)

C2 is naturally

deshielded.[1]

Attaching a Carbonyl

(Target) pushes it to

~160.[1] Attaching Br

(Alternative) shields it

relative to the ester.[1]

C5 (Next to S)
~110 - 115 ppm (C-

Br)

~128 - 135 ppm (C-

Ester)

Gold Standard Check:

The C-Br carbon is

significantly upfield

compared to the C-

Ester carbon.[1]

Experimental Validation Protocol
To ensure data fidelity when cross-referencing with databases like SDBS or NIST, follow this

self-validating workflow.

Step 1: Sample Preparation (The "Clean" Standard)[1]
Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina if the compound is acid-

sensitive, though thiazole esters are generally stable.[1]

Concentration: 10 mg in 0.6 mL.[1] High concentrations can cause stacking effects, shifting

aromatic peaks upfield.[1]

Step 2: Acquisition Parameters[1]
: Spectral width 12 ppm, Relaxation delay (

)

s (ensure accurate integration of the isolated aromatic proton).[1]
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: Minimum 256 scans. The quaternary C-Br and C=O carbons have long relaxation times;
ensure

s.[1]

Step 3: The "HMBC Bridge" (The Ultimate Proof)
If 1D NMR is ambiguous due to impurities, run a

HMBC.[1]

Target (5-Br-2-Ester): The Ethyl -CH₂- protons will show a correlation to the Ester Carbonyl.

[1] That Carbonyl will show a correlation to the Thiazole C2 (quaternary).[1]

Alternative (2-Br-5-Ester): The Ethyl -CH₂- correlates to Ester Carbonyl.[1] That Carbonyl

correlates to Thiazole C5 (quaternary).[1]

Differentiation: In the Target, the ring carbon coupled to the carbonyl is C2 (between N and

S, extremely deshielded ~160 ppm). In the Alternative, it is C5 (next to S, less deshielded

~130 ppm).[1]

Database Reliability Assessment
When cross-referencing your data, categorize the source reliability as follows:
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Cross-Reference Sources

Your Experimental Data
(CDCl3, 400MHz)

SDBS (AIST)
High Reliability

(Check Solvent!)

Primary Match

Vendor COA
Medium Reliability

(Often Generic/Predicted)

Secondary Check

ChemDraw/MestReNova
Low Reliability for Heterocycles

(Halogen errors common)

Trend Only

Identity Confirmed

Match Match w/ skepticism

Click to download full resolution via product page

Caption: Hierarchy of spectral data reliability for thiazole derivatives.

Common Database Pitfalls for this Compound
Vendor Mismatch: Searching CAS 41731-83-3 often brings up the name "Ethyl 5-
bromothiazole-2-carboxylate" on aggregator sites.[1] This is incorrect. That CAS belongs

to the 2-bromo-5-carboxylate isomer [1, 2].[1]

Solvent Shifts: SDBS often uses

or

.[1] If your lab uses DMSO-

, expect the aromatic singlet to shift

to
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ppm downfield.[1] Do not treat this as an impurity [3].
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Note: The primary database for comparing experimental spectra.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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